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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742

For Immediate Release

SHANGHAI, China — December 19, 2025 — HMPL-453 (fanregratinib), a novel and potent
inhibitor of fibroblast growth factor receptors (FGFR), has demonstrated significant promise in
preclinical studies, positioning it as a competitive agent within its therapeutic class. This guide
provides a detailed comparison of HMPL-453's potency against other approved FGFR
inhibitors, supported by experimental data and methodologies, to inform researchers,
scientists, and drug development professionals.

HMPL-453 is a highly selective, small-molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4]
These receptors are crucial components of the FGFR signaling pathway, which, when
aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[2][3] HMPL-453
belongs to the class of receptor tyrosine kinase (RTK) inhibitors, specifically targeting the
FGFR family.

Comparative Potency: In Vitro Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Preclinical data for HMPL-453 and other commercially available FGFR inhibitors are

summarized below.
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Drug Name FGFR1 IC50 FGFR2 IC50 FGFR3 IC50 FGFR4 IC50
(Brand Name) (nM) (nM) (nM) (nM)
HMPL-453

6[5][6] 4[5][6] 6[5][6] 425[5][6]

(Fanregratinib)

Pemigatinib

0.412][7](8] 0.5[2][71[8] 1.212][7](8] 30[2][7][8]
(Pemazyre)
Infigratir\ib 0.9[9][10], 1.1]6] 1.4[9][10], 1.0[6] 1.0[9][10], 2.0[6] 60[9], 61[6][11]
(Truseltiq) [11] [11] [11]
Erdafitinib

1.2[1][4][12] 2.5[1][4][12] 3.0[1][4][12] 5.7[1][4][12]
(Balversa)
Futibatinib

) 1.8[13], 3.9[5] 1.3[5], 1.4[3][13] 1.6[3][13] 3.7[13], 8.3[5]

(Lytgobi)

Experimental Protocols

The determination of in vitro potency for FGFR inhibitors typically involves biochemical and
cell-based assays.

Biochemical Kinase Inhibition Assays

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of
purified FGFR kinases.

Methodology:

o Transcreener™ Fluorescence Polarization Assay or Z'-LYTE™ Kinase Assay: These assays
are commonly used to determine the IC50 values of kinase inhibitors.[5][6] They measure
the enzymatic activity of recombinant FGFR1, 2, and 3 in vitro.[5][6] The general principle
involves incubating the purified kinase enzyme with a specific substrate and ATP. The
inhibitor is added at varying concentrations to determine the extent of inhibition of substrate
phosphorylation. The amount of product formed is detected, often through fluorescence
polarization or a FRET-based system, allowing for the calculation of IC50 values.[7][13]

Cell-Based Proliferation Assays
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Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that
are dependent on FGFR signaling.

Methodology:

o CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: These assays are used to
measure the anti-proliferative activity of FGFR inhibitors in cell lines with known FGFR
alterations.[5][6] Cells are seeded in microplates and treated with a range of inhibitor
concentrations. After a defined incubation period (e.g., 72 hours), a reagent is added that
measures cell viability, typically by quantifying ATP levels (CellTiter-Glo®) or metabolic
activity (CCK-8).[10] The resulting data is used to calculate the GI50 (half-maximal growth
inhibition) or IC50 values. HMPL-453 has been shown to selectively inhibit the proliferation of
tumor cell lines with dysregulated FGFR signaling, with G150 values ranging from 3 to 105
nM, while having minimal effect on cell lines without such aberrations (GI50 > 1.5 uM).[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway and a general workflow for
evaluating the potency of FGFR inhibitors.
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Caption: Simplified FGFR signaling pathway and the point of inhibition by HMPL-453.
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Caption: General experimental workflow for determining the potency of FGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://aacrjournals.org/cancerres/article/83/7_Supplement/6321/721006/Abstract-6321-HMPL-453-a-highly-selective
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FGFR1_LanthaScreen_Binding.pdf
https://www.benchchem.com/pdf/Early_Stage_In_Vitro_Evaluation_of_a_Selective_FGFR4_Inhibitor_A_Technical_Guide.pdf
https://www.hutch-med.com/wp-content/uploads/2023/04/pre230419_AACR_HMPL-453.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_FGFR_Inhibitors_in_Combination_with_Other_Research_Compounds.pdf
https://resources.revvity.com/pdfs/app-htrf-inhibition-of-fgfr-signaling-pathway.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_FGFR4_Selective_and_Pan_FGFR_Inhibitors_for_Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920453/
https://www.benchchem.com/product/b1672742#hmpl-453-potency-compared-to-other-drugs-in-the-same-class
https://www.benchchem.com/product/b1672742#hmpl-453-potency-compared-to-other-drugs-in-the-same-class
https://www.benchchem.com/product/b1672742#hmpl-453-potency-compared-to-other-drugs-in-the-same-class
https://www.benchchem.com/product/b1672742#hmpl-453-potency-compared-to-other-drugs-in-the-same-class
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672742?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

